(S)-Isothipendyl
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Overview
Description
(S)-Isothipendyl is a chiral antihistamine compound that belongs to the class of first-generation antihistamines. It is primarily used to treat allergic reactions by blocking histamine receptors. The compound is known for its sedative properties and is often used in formulations to alleviate symptoms of allergies, such as itching, swelling, and rashes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Isothipendyl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate thiophene derivative.
Alkylation: The thiophene derivative undergoes alkylation with a suitable alkyl halide under basic conditions to form the intermediate compound.
Cyclization: The intermediate is then cyclized using a Lewis acid catalyst to form the desired this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: (S)-Isothipendyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a nucleophile.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
(S)-Isothipendyl has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studying the reactivity of thiophene derivatives.
Biology: Investigated for its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: Used in the development of antihistamine formulations for treating allergies.
Industry: Employed in the production of pharmaceutical formulations and as an intermediate in the synthesis of other compounds.
Mechanism of Action
(S)-Isothipendyl exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, a compound responsible for allergic reactions. The molecular targets include histamine receptors on the surface of cells, and the pathways involved are related to the inhibition of histamine-induced signaling, leading to reduced symptoms of allergies.
Comparison with Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar sedative properties.
Chlorpheniramine: Known for its antihistamine effects but with less sedative action compared to (S)-Isothipendyl.
Promethazine: A first-generation antihistamine with strong sedative effects.
Uniqueness: this compound is unique due to its specific chiral configuration, which can influence its binding affinity to histamine receptors and its overall pharmacological profile. Its sedative properties are also more pronounced compared to some other first-generation antihistamines.
Properties
CAS No. |
183287-72-1 |
---|---|
Molecular Formula |
C24H24NOP |
Molecular Weight |
0 |
Origin of Product |
United States |
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